Cas no 1697969-80-4 (O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine)

O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine
- 1697969-80-4
- EN300-1849343
- o-[(1-ethyl-1h-imidazol-2-yl)methyl]hydroxylamine
-
- Inchi: 1S/C6H11N3O/c1-2-9-4-3-8-6(9)5-10-7/h3-4H,2,5,7H2,1H3
- InChI Key: QPOBUMLXYDPRBW-UHFFFAOYSA-N
- SMILES: O(CC1=NC=CN1CC)N
Computed Properties
- Exact Mass: 141.090211983g/mol
- Monoisotopic Mass: 141.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 99
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1Ų
- XLogP3: -0.7
O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849343-0.25g |
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine |
1697969-80-4 | 0.25g |
$1117.0 | 2023-06-01 | ||
Enamine | EN300-1849343-1.0g |
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine |
1697969-80-4 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1849343-2.5g |
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine |
1697969-80-4 | 2.5g |
$2379.0 | 2023-06-01 | ||
Enamine | EN300-1849343-0.5g |
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine |
1697969-80-4 | 0.5g |
$1165.0 | 2023-06-01 | ||
Enamine | EN300-1849343-5.0g |
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine |
1697969-80-4 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1849343-10.0g |
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine |
1697969-80-4 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1849343-0.1g |
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine |
1697969-80-4 | 0.1g |
$1068.0 | 2023-06-01 | ||
Enamine | EN300-1849343-0.05g |
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine |
1697969-80-4 | 0.05g |
$1020.0 | 2023-06-01 | ||
Enamine | EN300-1849343-1g |
O-[(1-ethyl-1H-imidazol-2-yl)methyl]hydroxylamine |
1697969-80-4 | 1g |
$0.0 | 2023-09-19 |
O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine Related Literature
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
Additional information on O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine
Research Brief on O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine (CAS: 1697969-80-4) in Chemical Biology and Pharmaceutical Applications
The compound O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine (CAS: 1697969-80-4) has recently emerged as a promising chemical entity in pharmaceutical research and chemical biology applications. This hydroxylamine derivative, featuring an imidazole core with an ethyl substitution, has demonstrated unique reactivity patterns that make it particularly valuable for targeted drug design and bioconjugation strategies. Recent studies have explored its potential as a versatile building block for the development of novel therapeutic agents and chemical probes.
Structural analysis reveals that the compound's dual functionality - the hydroxylamine group and the imidazole ring - enables multiple modes of interaction with biological targets. The electron-rich imidazole moiety facilitates hydrogen bonding and π-stacking interactions, while the hydroxylamine group serves as an effective nucleophile for conjugation reactions. This combination has been exploited in recent medicinal chemistry campaigns to develop selective enzyme inhibitors, particularly for targets containing reactive cysteine residues.
In recent synthetic applications, researchers have utilized O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine as a key intermediate in the preparation of hydroxamic acid derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in generating potent histone deacetylase (HDAC) inhibitors through straightforward synthetic routes. The ethyl substitution on the imidazole ring was found to significantly improve metabolic stability compared to unsubstituted analogs, addressing a common limitation in this class of compounds.
Pharmacokinetic studies of derivatives containing this scaffold have shown promising results. The imidazole component appears to enhance membrane permeability while maintaining favorable solubility profiles, making it particularly useful for CNS-targeted drug development. Recent in vivo studies in rodent models have demonstrated good brain penetration for several lead compounds derived from this chemical scaffold, with one candidate currently in preclinical evaluation for neurodegenerative disorders.
From a safety perspective, preliminary toxicological assessments indicate that the core structure is well-tolerated in animal models at therapeutic doses. The metabolic pathways have been characterized, with the ethyl group undergoing oxidative metabolism while the hydroxylamine moiety remains stable under physiological conditions. These properties contribute to its growing popularity as a privileged structure in medicinal chemistry.
Future research directions for this compound class include exploration of its utility in PROTAC (proteolysis targeting chimera) design and as a warhead in covalent inhibitor development. Several pharmaceutical companies have included derivatives of O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine in their discovery pipelines, particularly for oncology and inflammation targets. The compound's unique combination of stability and reactivity positions it as a valuable tool for next-generation drug discovery efforts.
1697969-80-4 (O-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine) Related Products
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)



